2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to a pentan-2-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde, which undergoes a condensation reaction with pentan-2-ol in the presence of a catalyst . The reaction conditions often involve the use of solvents like ethanol or acetone and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes extraction with organic solvents, followed by drying over anhydrous sodium sulfate and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol involves its interaction with specific molecular targets. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A simpler structure without the pentan-2-ol chain.
1-Benzo[1,3]dioxol-5-yl-indoles: Compounds with an indole moiety instead of the pentan-2-ol chain.
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: Variants with different alkyl chains.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-6-12(2,13)9-4-5-10-11(7-9)15-8-14-10/h4-5,7,13H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCAEMYDOCNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC2=C(C=C1)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.